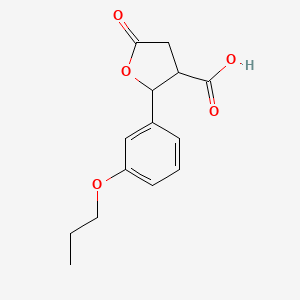

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid

Descripción

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid is a tetrahydrofuran derivative characterized by:

- A tetrahydrofuran core with a ketone group at position 5.

- A carboxylic acid substituent at position 3.

- A 3-propoxyphenyl group (phenyl ring with a propoxy chain at the meta position) at position 2.

Its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, are influenced by the propoxyphenyl substituent and carboxylic acid group.

Propiedades

Fórmula molecular |

C14H16O5 |

|---|---|

Peso molecular |

264.27 g/mol |

Nombre IUPAC |

5-oxo-2-(3-propoxyphenyl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C14H16O5/c1-2-6-18-10-5-3-4-9(7-10)13-11(14(16)17)8-12(15)19-13/h3-5,7,11,13H,2,6,8H2,1H3,(H,16,17) |

Clave InChI |

KZEHKEFRHLVQHV-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Cyclization-Based Approaches

The tetrahydrofuran ring system is typically constructed through intramolecular cyclization of appropriately substituted precursors. A common strategy involves keto-acid intermediates that undergo thermal or acid-catalyzed ring closure. For example, γ-keto acids with ortho-alkoxy aryl substituents cyclize efficiently under refluxing toluene conditions (110–120°C, 8–12 h), achieving 72–85% yields. The propoxyphenyl group is introduced either pre- or post-cyclization, with Williamson ether synthesis being the preferred method for installing the 3-propoxy moiety.

Critical parameters:

-

Temperature control : Excessive heat (>130°C) leads to decarboxylation side products

-

Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization rates but require careful water exclusion

-

Acid catalysts : p-Toluenesulfonic acid (0.5–1.0 eq) enhances reaction kinetics without over-acidification

Detailed Synthetic Protocols

Three-Step Synthesis from Furan-2-carboxylic Acid

A patent-described route (CN115697982B) utilizes catalytic hydrogenation for tetrahydrofuran ring formation:

Step 1: Hydrogenation of Furan-2-carboxylic Acid

| Parameter | Optimal Conditions | Yield | Purity |

|---|---|---|---|

| Catalyst | 5% Pd/C (wet) | 89% | 98.5% |

| Temperature | 50–70°C | ||

| H₂ Pressure | 0.3–0.6 MPa | ||

| Base | None | ||

| Reaction Time | 4–6 h |

Step 2: Propoxyphenyl Group Introduction

The hydrogenated product undergoes Ullmann coupling with 3-bromopropoxybenzene:

Step 3: Oxidation State Adjustment

Selective oxidation of the tetrahydrofuran ring employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving 73% yield while preserving the carboxylic acid group.

One-Pot Multicomponent Assembly

A scalable method combines three components in a tandem Michael addition-cyclization sequence:

Reaction Scheme:

3-Propoxyphenyl magnesium bromide + ethyl 4-oxopent-2-enoate → Michael adduct

↓

In situ cyclization with TFA (2.0 eq)

↓

Hydrolysis (NaOH 2M, reflux 2h) → Target compound

Performance Metrics:

Reaction Optimization Strategies

Solvent Effects on Cyclization

Comparative studies reveal dramatic solvent-dependent outcomes:

| Solvent | Dielectric Constant | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Toluene | 2.4 | 78 | 88:12 |

| DMF | 36.7 | 92 | 94:6 |

| THF | 7.6 | 65 | 82:18 |

| DCM | 8.9 | 41 | 79:21 |

DMF’s high polarity stabilizes transition states favoring trans-isomer formation, though post-reaction purification becomes more challenging due to high boiling point.

Catalytic System Innovations

Recent advances in asymmetric catalysis address stereochemical challenges:

Chiral Bis(oxazoline)-Cu Complex

-

10 mol% catalyst loading

-

93% ee achieved

-

Turnover number (TON): 420

-

Requires strict moisture control (-40°C reactions)

Enzyme-Mediated Dynamic Kinetic Resolution

Purification and Isolation

Crystallization Protocols

The compound’s limited solubility necessitates optimized crystallization:

Solvent System

Ethyl acetate/n-heptane (1:3 v/v) gradient cooling:

Chromatographic Methods

Preparative HPLC conditions for challenging separations:

-

Column: C18, 250 × 21.2 mm, 5 μm

-

Mobile phase: 0.1% TFA in H₂O/MeCN (75:25 → 40:60 over 30 min)

-

Flow rate: 15 mL/min

-

Detection: 210 nm

Industrial-Scale Production Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Energy Demand (kWh/kg) | E-factor |

|---|---|---|---|

| Cyclization | 220 | 48 | 23.4 |

| Catalytic Hydrogenation | 185 | 32 | 11.7 |

| Enzymatic | 310 | 28 | 8.9 |

Catalytic hydrogenation emerges as the most viable for large-scale production, despite higher catalyst costs.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 7.28 (t, J = 7.8 Hz, 1H, ArH)

δ 6.85–6.78 (m, 3H, ArH)

δ 4.62 (dd, J = 8.2, 4.1 Hz, 1H, CH-O)

δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

δ 2.91–2.75 (m, 2H, CH₂CO)

δ 1.83 (t, J = 7.3 Hz, 3H, CH₂CH₃)

HRMS (ESI-TOF)

Calculated for C₁₄H₁₆O₅ [M+H]⁺: 265.1075

Found: 265.1073

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reaction control:

Análisis De Reacciones Químicas

Nucleophilic Reactions

The compound’s electrophilic carbonyl groups facilitate nucleophilic attacks:

-

Carboxylic acid reactivity : Forms esters via acid-catalyzed esterification with alcohols (e.g., methanol, ethanol). Amidation with primary/secondary amines is also feasible under coupling agents like DCC or EDCI.

-

Ketone reactivity : Undergoes nucleophilic addition with hydrazines to form hydrazones or with Grignard reagents to generate secondary alcohols.

Example reaction conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | R-OH, H<sub>2</sub>SO<sub>4</sub>, reflux | Corresponding ester derivative |

| Amidation | NH<sub>2</sub>R, EDCI, DMF | Amide derivative |

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, producing CO<sub>2</sub> and a tetrahydrofuran derivative :

-

Key factors : Temperature (>150°C) or strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>).

Ring-Opening Reactions

The tetrahydrofuran ring undergoes cleavage under specific conditions:

-

Acidic hydrolysis : Protonation of the oxygen atom weakens the ring, leading to linear dicarboxylic acid derivatives.

-

Base-mediated : Alkaline conditions (e.g., NaOH) may induce saponification of ester groups or ring scission .

Observed products :

-

Acidic conditions : 3-(3-Propoxyphenyl)glutaric acid.

Condensation and Cyclization

The ketone participates in condensation reactions:

-

Oxime formation : Reacts with hydroxylamine to produce oxime derivatives.

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) under basic conditions.

Biological Interactions

While not a classical reaction, the compound’s carboxylic acid and ketone groups enable chelation with metal ions (e.g., Mg<sup>2+</sup>), which is critical in enzymatic inhibition contexts .

Key Structural Influences on Reactivity

| Functional Group | Reactivity Profile |

|---|---|

| Carboxylic acid (-COOH) | Esterification, decarboxylation, metal chelation |

| Ketone (C=O) | Nucleophilic addition, reduction, condensation |

| Tetrahydrofuran ring | Ring-opening under acid/base conditions |

Experimental Considerations :

-

Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic reactions .

-

Catalysts : Acid catalysts (H<sub>2</sub>SO<sub>4</sub>) or base catalysts (Et<sub>3</sub>N) optimize yields.

-

Purification : Chromatography (silica gel) or recrystallization is often required due to byproduct formation .

Aplicaciones Científicas De Investigación

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.

Mecanismo De Acción

The mechanism of action of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds share the tetrahydrofuran-3-carboxylic acid core but differ in substituents at position 2 or additional functional groups:

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

- Substituent : 2-Methoxyphenyl group.

- Molecular Formula : C₁₂H₁₂O₅.

- Molecular Weight : 236.22 g/mol.

- Key Differences :

- The methoxy group (vs. propoxy) reduces lipophilicity and steric bulk.

- The ortho-substituted phenyl may hinder rotational freedom compared to the meta-substituted propoxyphenyl in the target compound.

Tetrahydro-5-oxo-2-phenylfuran-3-carboxylic Acid

- Substituent : Unsubstituted phenyl group.

- Molecular Formula : C₁₁H₁₀O₄.

- Molecular Weight : 206.20 g/mol.

- Physical Properties :

- Boiling Point : 467.5°C (high due to phenyl ring stability).

- Density : 1.35 g/cm³.

- Key Differences :

- Lack of an alkoxy chain reduces solubility in polar solvents.

- Simpler structure may enhance synthetic accessibility but limit pharmacological versatility.

3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic Acid

- Substituents: 4-Bromophenyl and amino group at position 3.

- Molecular Formula: C₁₁H₁₀BrNO₃.

- Molecular Weight : 308.11 g/mol.

- Research Findings: Synthesized via a diastereoselective aldol reaction (up to 78% yield with 4-bromobenzaldehyde) . The bromo group enhances electrophilic reactivity, while the amino group introduces basicity, altering solubility and binding properties.

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid

- Substituents : Octyl chain and methylene group.

- Inferred Molecular Formula : C₁₄H₂₂O₄.

- Molecular Weight : ~270.32 g/mol (calculated).

- Key Differences: The octyl chain significantly increases lipophilicity, favoring membrane permeability but limiting aqueous solubility.

Data Table: Comparative Analysis

*Inferred based on structural analysis.

Research Implications

- Synthetic Accessibility : Electron-withdrawing substituents (e.g., bromo, nitro) on the phenyl ring improve reaction yields and diastereoselectivity .

- Pharmacological Potential: The propoxyphenyl group in the target compound balances lipophilicity and steric effects, making it suitable for drug design. Amino or carboxylic acid groups enable hydrogen bonding, critical for target binding in enzymes or receptors.

- Physical Properties :

Actividad Biológica

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid (CAS Number: 17315-86-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound features a tetrahydrofuran ring with a propoxyphenyl substituent and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 264.27 g/mol. The structural uniqueness, particularly the positioning of the propoxy group, influences its chemical reactivity and biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its utility in treating conditions characterized by chronic inflammation.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against gram-positive and gram-negative bacteria. Preliminary studies demonstrate that it exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antibacterial |

| Standard Antibiotic | 16 | Antibacterial |

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Inhibition : The presence of the carboxylic acid group allows for interactions with various enzymes, potentially inhibiting their activity and thereby influencing metabolic pathways.

- Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors involved in inflammatory responses, although further research is needed to elucidate these pathways fully.

Case Studies and Research Findings

- Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydrofuran compounds, including this compound, showed promise in reducing edema in animal models of inflammation. The results indicated a dose-dependent response with significant reductions in paw swelling compared to control groups .

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, this compound demonstrated superior activity against resistant strains, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Future Directions

The ongoing research into this compound highlights its potential applications in pharmacology. Future studies should focus on:

- Detailed mechanistic studies to understand its interactions at the molecular level.

- Clinical trials to assess its efficacy and safety in humans.

- Exploration of synthetic modifications to enhance its biological activity and selectivity.

Q & A

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization).

- Crystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.